1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with dichloro groups at positions 5 and 6, a piperidinyl group at position 2, and a pyridinylmethyl group at position 1. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Dichloro Groups: The dichloro groups can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through alkylation reactions, where a pyridine derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazole, 5,6-dichloro-2-(4-morpholinyl)-1-(4-pyridinylmethyl)-
- 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-quinolinylmethyl)-
- 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyrimidinylmethyl)-
Uniqueness
1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
578708-03-9 |
---|---|
Molekularformel |
C18H18Cl2N4 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
5,6-dichloro-2-piperidin-4-yl-1-(pyridin-4-ylmethyl)benzimidazole |
InChI |
InChI=1S/C18H18Cl2N4/c19-14-9-16-17(10-15(14)20)24(11-12-1-5-21-6-2-12)18(23-16)13-3-7-22-8-4-13/h1-2,5-6,9-10,13,22H,3-4,7-8,11H2 |
InChI-Schlüssel |
BORHXPPYEHZCOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC3=CC(=C(C=C3N2CC4=CC=NC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.